1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
This compound is a derivative of ethanol, where the hydrogen of the hydroxyl group is substituted with a 2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl group .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of the corresponding phenyl group with a suitable precursor for the thiazole ring . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecule consists of a thiazole ring, which is a type of heterocycle. It also has a fluorophenyl group attached to it. The presence of fluorine can significantly affect the properties of the molecule due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The thiazole ring and the fluorophenyl group can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the thiazole ring can affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Structural Characterization
Thiazole derivatives, due to their structural diversity and potential biological activities, are often synthesized and structurally characterized to understand their chemical properties and reactivity. For example, studies have focused on the synthesis of isostructural thiazoles with specific substitutions, demonstrating the versatility of thiazole chemistry in producing compounds with varied physical and chemical characteristics (Kariuki et al., 2021).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been explored for their antimicrobial and antifungal properties. Research into new thiazolyl-1,2,3-triazolyl-alcohol derivatives has shown promising results against bacterial and fungal strains, indicating the potential for thiazole-based compounds in developing new antimicrobial agents (Jagadale et al., 2020).
Antioxidant Activity
The antioxidant properties of thiazole derivatives have been assessed through QSAR-analysis, indicating that certain structural features of thiazoles can enhance their efficacy as antioxidants. This suggests a role for thiazole compounds in designing new antioxidants with improved activity and selectivity (Drapak et al., 2019).
Fluorescent Chemosensors
Thiazole derivatives have also been studied for their application as fluorescent chemosensors, particularly in the detection of metal ions. This research highlights the potential of thiazole-based compounds in environmental monitoring and biochemical assays, where sensitive and selective detection methods are required (Khan, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJBIRRCPLZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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